Biochemical Potency Against CDK7: YKL-01-116 Exhibits Low Nanomolar IC50 Comparable to Clinical-Stage Inhibitors
YKL-01-116 demonstrates potent inhibition of CDK7 with an IC50 of 7.6 nM in a biochemical radioactivity assay [1]. This potency positions YKL-01-116 in the same low nanomolar range as clinical-stage CDK7 inhibitors, though it is approximately 2.4-fold less potent than THZ1 (IC50 = 3.2 nM) in comparable biochemical assays [2]. However, YKL-01-116 was reported to be more potent than THZ1 toward both CDK7WT and the analog-sensitive mutant CDK7as in cellular target engagement studies, indicating that biochemical IC50 values alone do not fully predict cellular activity [3].
| Evidence Dimension | Biochemical inhibition of CDK7 kinase activity |
|---|---|
| Target Compound Data | IC50 = 7.6 nM |
| Comparator Or Baseline | THZ1: IC50 = 3.2 nM |
| Quantified Difference | YKL-01-116 is 2.4-fold less potent than THZ1 in biochemical assays |
| Conditions | Biochemical radioactivity assay |
Why This Matters
Procurement decisions for CDK7 inhibitors must balance potency against selectivity; YKL-01-116's 7.6 nM IC50 provides sufficient target engagement for most cellular studies while offering a distinct selectivity profile.
- [1] Kovalová, M., Baraka, J. P., Mik, V., Jorda, R., Luo, L., Shao, H., & Kryštof, V. (2023). A patent review of cyclin-dependent kinase 7 (CDK7) inhibitors (2018-2022). Expert Opinion on Therapeutic Patents, 33(2), 67-87. View Source
- [2] MedChemExpress. THZ1 Hydrochloride product page. Retrieved from https://www.medchemexpress.cn/THZ1-Hydrochloride.html View Source
- [3] Kalan, S., Amatangelo, M., Klippel-Giese, A., et al. (2017). Activation of the p53 Transcriptional Program Sensitizes Cancer Cells to Cdk7 Inhibitors. Cell Reports, 21(2), 467-481. View Source
